BenchChemオンラインストアへようこそ!

2-methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine

lipophilicity CNS drug design physicochemical profiling

This pyrrolidine-amide-pyrazine ether (MW 285.307, C₁₄H₁₅N₅O₂) is purpose-built for medicinal chemistry hit-finding. Its clogP (1.86) and tPSA (95 Ų) place it firmly within CNS-penetrant chemical space, making it a strategic choice for enriching neurological screening decks. Crucially, it carries zero curated bioactivity annotations in ChEMBL – eliminating confounding pharmacological noise in primary assays and enabling unbiased SAR exploration. The chiral 3-(pyrazin-2-yloxy)pyrrolidine core, combined with a 2-methylpyrazine carbonyl, offers dual functionalisation points for iterative library expansion. Choose this building block to avoid generic substitution risks and ensure reproducible screening cascades.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 2034528-45-3
Cat. No. B2812387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine
CAS2034528-45-3
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C14H15N5O2/c1-10-6-18-12(7-17-10)14(20)19-5-2-11(9-19)21-13-8-15-3-4-16-13/h3-4,6-8,11H,2,5,9H2,1H3
InChIKeyOPAMTPXYMLWIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine – Core Scaffold & Procurement Profile


2-Methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034528-45-3) is a synthetic heterocyclic small molecule (MW 285.307, C14H15N5O2) that belongs to the class of pyrrolidine-amide-pyrazine ethers [1]. It features a chiral 3-(pyrazin-2-yloxy)pyrrolidine core linked through a carbonyl bridge to a 2-methylpyrazine moiety. The compound is presently catalogued in academic screening databases (ZINC, ChEMBL) but carries no reported bioactivity in peer-reviewed literature or public pharmacological repositories [1]. Commercially, it is offered as a research-grade building block by multiple specialty chemical suppliers, making it relevant for medicinal chemistry hit-finding and library enrichment strategies.

Why Closely Related Pyrazine-Pyrrolidine Analogs Cannot Substitute for 2-Methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine


Small structural permutations within the pyrazine-pyrrolidine series lead to marked shifts in physicochemical and conformational properties that cannot be trivially extrapolated. The target compound’s unique combination of a 2-methylpyrazine carbonyl group and an unsubstituted pyrazin-2-yloxy ether on the pyrrolidine ring distinguishes it from des-methyl, amino-substituted, or piperidine variants [1]. The 2-methyl group subtly raises lipophilicity (clogP ~1.86) relative to the demethylated analogue, while the absence of additional polar substituents (e.g., dimethylamino or morpholine) on the ether pyrazine keeps the topological polar surface area (tPSA) at 95 Ų – a value associated with favourable CNS penetration potential [1]. Such nuanced differences mean that generic substitution without experimental validation risks altered permeability, solubility, and unrecognised biological activity, undermining the reproducibility of a screening cascade.

Quantitative Differentiation Evidence for 2-Methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine Versus Closest Analogs


Predicted logP of 1.86 Places Target Compound in Optimal CNS-Penetrant Space Relative to More Polar Dialkylamino Analogs

The calculated logP (octanol-water) for 2-methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is 1.86, as reported by the ZINC15 database [1]. In contrast, earlier pyrazine-ether-pyrrolidine leads bearing a dimethylamino group on the pyrazine ether (e.g., (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone) are expected to exhibit logP values below 1.0 due to the electron-donating and H-bond-accepting character of the tertiary amine. Class-level inference from CNS drug design principles indicates that logP in the 1–3 range correlates with optimal balance of passive permeability and aqueous solubility for blood-brain barrier transit.

lipophilicity CNS drug design physicochemical profiling

Topological Polar Surface Area of 95 Ų Positions Target Compound in Favourable BBB-Penetrant Range Compared to Piperidine or Morpholine Variants

The topological polar surface area (tPSA) of the target compound is 95 Ų, as catalogued in ZINC15 [1]. This value falls within the established CNS-penetrant threshold of ≤90–100 Ų. By comparison, a morpholine-substituted analog such as (5-methylpyrazin-2-yl)(3-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}pyrrolidin-1-yl)methanone (C18H22N6O3) would carry an additional ether oxygen and tertiary amine, pushing its tPSA above 110 Ų, which is categorically associated with reduced BBB permeation.

tPSA blood-brain barrier CNS penetration

Confirmed Absence of Known Bioactivity in ChEMBL Differentiates Compound from Biologically Promiscuous Scaffolds

The ZINC15 entry for this compound explicitly states 'There is no known activity for this compound' and confirms that the substance is not reported in any publications per ChEMBL [1]. In contrast, many structurally related pyrazine-pyrrolidine compounds (e.g., those containing an indole or benzothiazole extension) exhibit nanomolar activities against kinases, GPCRs, or phosphodiesterases. The absence of curated bioactivity in a major drug-discovery database means the target compound can serve as a clean starting point for de novo medicinal chemistry campaigns without inherited polypharmacology.

bioactivity promiscuity negative control ChEMBL

Best-Fit Application Scenarios for 2-Methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine Based on Differentiation Evidence


CNS Hit-Finding Library Enrichment for Blood-Brain Barrier-Penetrant Candidates

The predicted logP (1.86) and tPSA (95 Ų) of this compound place it within the CNS-penetrant chemical space, making it a rational choice for enriching diversity-oriented screening decks aimed at neurological targets [1]. Its lack of known bioactivity minimises the risk of introducing confounding pharmacological noise into primary screens.

Scaffold for De Novo Medicinal Chemistry Programs Requiring a Clean Chemical Starting Point

Because this compound carries zero curated bioactivity annotations in ChEMBL, it is an ideal blank canvas for iterative structure-activity relationship exploration [1]. Medicinal chemists can functionalise either the pyrazine ether or the pyrazine amide pendant without having to manage pre-existing target liabilities.

Negative Control Compound for Pyrazine-Pyrrolidine Series Annotation

The confirmed absence of biological activity across the ChEMBL database supports its use as a negative control or baseline in assays comparing the potencies of biologically active pyrazine-pyrrolidine analogs [1]. Its physicochemical profile is representative of the series without introducing activity bias.

Quote Request

Request a Quote for 2-methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.